molecular formula C14H18N2O2S B11171209 N-(6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide

Cat. No.: B11171209
M. Wt: 278.37 g/mol
InChI Key: RWBJTQONXXLRDN-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methoxy group at the 6th position of the benzothiazole ring and a dimethylbutanamide moiety attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide typically involves the condensation of 6-methoxy-1,3-benzothiazol-2-amine with a suitable acylating agent. One common method involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide.

    Reduction: Formation of N-(6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanol.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide is unique due to its specific structural features, such as the presence of a dimethylbutanamide moiety

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide

InChI

InChI=1S/C14H18N2O2S/c1-5-14(2,3)12(17)16-13-15-10-7-6-9(18-4)8-11(10)19-13/h6-8H,5H2,1-4H3,(H,15,16,17)

InChI Key

RWBJTQONXXLRDN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)OC

Origin of Product

United States

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